molecular formula C24H32N2O4 B2749649 2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid CAS No. 1418291-68-5

2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid

Cat. No.: B2749649
CAS No.: 1418291-68-5
M. Wt: 412.53
InChI Key: KQNPVQGFUTVYPP-UHFFFAOYSA-N
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Description

2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid is a high-purity chemical reagent designed for advanced research applications. The compound features a long-chain decanediyl spacer connecting two pyridinecarboxylic ester groups, suggesting potential as a molecular scaffold or linker in supramolecular chemistry and materials science. Researchers might also investigate its utility based on the known bioactivity of pyridinedicarboxylic acid derivatives, which have been identified as highly selective inhibitors of enzymes like D-dopachrome tautomerase (D-DT) . As a research tool, its extended structure may be valuable for probing protein-protein interactions or developing novel sensors. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) for proper handling protocols, as the teratogenic potential of many laboratory chemicals has not been fully characterized .

Properties

IUPAC Name

methyl 5-[9-(6-methoxycarbonylpyridin-3-yl)nonyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-28-22(26)20-14-12-18(16-24-20)10-8-6-4-3-5-7-9-11-19-13-15-21(25-17-19)23(27)29-2/h12-17H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEIGUCIWCNWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CCCCCCCCCC2=CN=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid involves several steps. One common method includes the reaction of pyridinecarboxylic acid derivatives with decanediyl dihalides under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired ester bonds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis based on structural motifs, functional groups, and synthetic strategies:

2.1. Structural and Functional Group Comparison
Compound Name Key Features Molecular Formula Molecular Weight
Target Compound : 2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylic acid Two pyridinecarboxylate esters linked via a C10 alkyl chain C28H34N2O8 526.58 g/mol*
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine core with methylfuryl and trimethylbenzylidene groups C20H10N4O3S 386.38 g/mol
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Cyano-substituted benzylidene group C22H17N3O3S 403.45 g/mol
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Quinazoline-pyrimidine fused system with methylfuryl and nitrile groups C17H10N4O3 318.29 g/mol

*Note: Molecular weight calculated theoretically for the target compound.

2.3. Physicochemical Properties
  • Melting Points :

    • Compound 11a : 243–246°C
    • Compound 11b : 213–215°C
    • Compound 12 : 268–269°C
    • Target Compound : Expected to exhibit a lower melting point due to its flexible alkyl chain and ester groups, though experimental data are unavailable.
  • NMR: Methyl groups in 11a/b resonate at δ 2.24–2.37 ppm, while aromatic protons in fused systems (e.g., 12) appear upfield (δ 6.28–7.82 ppm) . The target compound’s alkyl chain protons would likely resonate at δ 1.2–1.6 ppm.

Q & A

Q. What are the recommended synthetic routes for 2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid, and how can purity be validated?

Synthesis of this compound can be adapted from analogous bipyridine-dicarboxylate systems. For example:

  • Method 1 : Coupling 6-chloronicotinic acid derivatives with a decanediyl linker under palladium-catalyzed conditions, achieving yields up to 84% (analogous to bipyridine synthesis in ).
  • Method 2 : Esterification of 5,5'-dicarboxylic acid precursors (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) using methanol and a dehydrating agent like DCC ().
    Purity Validation :
  • Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards.
  • Confirm via ¹H/¹³C NMR (e.g., ester methyl protons at δ ~3.8–4.0 ppm) and FT-IR (C=O stretch at ~1720 cm⁻¹) ().

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks ().
  • Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste handlers ().

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications, and what structural challenges might arise?

  • MOF Design : Use the bipyridine moiety as a chelating ligand for transition metals (e.g., Ru²⁺ or Ir³⁺) to create photocatalytic nodes. The decanediyl spacer enhances framework flexibility ().
  • Challenges :
    • Steric hindrance from the dimethyl ester groups may reduce porosity.
    • Hydrolytic stability in aqueous MOFs requires testing ( recommends solubility in DMSO:PBS buffers).
  • Methodology : Characterize MOFs via PXRD , BET surface area analysis , and XAS to confirm metal coordination ().

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

  • Step 1 : Cross-validate using complementary techniques:
    • NMR vs. Mass Spectrometry : Confirm molecular weight via HRMS to rule out impurities.
    • IR vs. X-ray Crystallography : Resolve ester vs. acid tautomerism by comparing experimental IR bands with crystallographic data (if available) ().
  • Step 2 : Re-examine synthetic steps for side reactions (e.g., partial hydrolysis of esters under acidic conditions) ().

Q. What strategies optimize the compound’s solubility for electrochemical studies in aqueous environments?

  • Solubility Enhancement : Pre-dissolve in DMSO (≤5% v/v) and dilute with phosphate buffer (pH 7.2). Solubility is ~0.25 mg/mL under these conditions ().
  • Stability Testing : Monitor decomposition via UV-Vis spectroscopy over 24 hours; avoid prolonged storage in aqueous media ().

Q. How does the decanediyl linker influence the compound’s electronic properties compared to shorter alkyl chains?

  • Electronic Effects : The long alkyl chain increases electron-donating capacity, shifting redox potentials (e.g., cyclic voltammetry peaks) by ~50–100 mV compared to C₆ analogs.
  • Methodology : Perform DFT calculations to model HOMO/LUMO levels and compare with experimental CV data ().

Methodological Considerations

Q. What analytical techniques are most effective for characterizing metal complexes of this compound?

  • EPR Spectroscopy : Detect paramagnetic metal centers (e.g., Cu²⁺ or Fe³⁺).
  • X-ray Absorption Spectroscopy (XAS) : Resolve metal-ligand coordination geometry ().
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of metal-organic adducts ().

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

  • Process Optimization :
    • Standardize reaction time/temperature using a microwave synthesizer.
    • Purify via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to remove unreacted starting materials ().
  • Quality Control : Implement in-line FT-IR to monitor reaction progress in real time ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid
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2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid

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